2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one

Antioxidant DPPH Assay Free Radical Scavenging

2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one (CAS 147086-48-4), also referred to as 3-(4-cinnamoylphenyl)-2-methylquinazolin-4(3H)-one, is a synthetic quinazolin-4(3H)-one chalcone hybrid with molecular formula C24H18N2O2 and molecular weight 366.41 g/mol. This compound belongs to the 2-methyl-3-substituted-quinazolin-4(3H)-one class, a scaffold recognized for its structural versatility and potential for diverse biological activities.

Molecular Formula C24H18N2O2
Molecular Weight 366.4 g/mol
CAS No. 147086-48-4
Cat. No. B12552643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one
CAS147086-48-4
Molecular FormulaC24H18N2O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C24H18N2O2/c1-17-25-22-10-6-5-9-21(22)24(28)26(17)20-14-12-19(13-15-20)23(27)16-11-18-7-3-2-4-8-18/h2-16H,1H3
InChIKeyKKBRKAIEZYKGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one (CAS 147086-48-4) – Baseline Quinazolinone-Chalcone Hybrid for Procurement


2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one (CAS 147086-48-4), also referred to as 3-(4-cinnamoylphenyl)-2-methylquinazolin-4(3H)-one, is a synthetic quinazolin-4(3H)-one chalcone hybrid with molecular formula C24H18N2O2 and molecular weight 366.41 g/mol . This compound belongs to the 2-methyl-3-substituted-quinazolin-4(3H)-one class, a scaffold recognized for its structural versatility and potential for diverse biological activities [1]. The unsubstituted phenylacryloyl (cinnamoyl) moiety at the N-3 position defines its core pharmacophoric identity, serving as the parent structure for a series of analogs explored in antioxidant and antibacterial research programs [2].

Why 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one Cannot Be Substituted Generically in Structure-Activity Studies


Within the 2-methyl-3-substituted-quinazolin-4(3H)-one series, biological performance is highly sensitive to the electronic and steric properties of the N-3 substituent. Direct comparative studies of quinazolinyl-chalcone derivatives demonstrate that para-substitution on the chalcone phenyl ring of 2-methyl-3-(4-((E)-3-(4-substitutedphenyl)acryloyl)phenyl)quinazolin-4(3H)-ones profoundly alters both antioxidant potency and antibacterial spectrum relative to the unsubstituted parent scaffold [1]. This compound (CAS 147086-48-4) represents the unsubstituted core for which pharmacological modulation is calibrated. Generic replacement with other 2-methyl-quinazolin-4(3H)-ones lacking the phenylacryloyl bridge, or with analogs bearing different substitution patterns, cannot reproduce its specific baseline profile, making it an essential reference standard for comparative structure-activity relationship (SAR) studies and a defined starting material for derivative synthesis [2].

Quantitative Differentiation Guide for 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one Against Closest Analogs


Antioxidant Activity: DPPH Radical Scavenging Comparison of Unsubstituted vs. 4-Substituted Quinazolinyl-Chalcones

In a series of 2-methyl-3-(4-((E)-3-(4-substitutedphenyl)acryloyl)phenyl)quinazolin-4(3H)-one derivatives evaluated for antioxidant activity via DPPH radical scavenging, the unsubstituted parent compound (CAS 147086-48-4) serves as the structural baseline. Compound 2d (4-OCH₃ substituted) demonstrated the highest scavenging activity, surpassing ascorbic acid (positive control). While the unsubstituted parent compound itself showed measurable antioxidant activity, its potency was lower than that of the 4-methoxy analog [1]. This differential performance directly links the presence and nature of the para-substituent on the chalcone phenyl ring to enhanced antioxidant capacity, establishing the unsubstituted compound as the essential control for quantifying substituent contributions in SAR campaigns.

Antioxidant DPPH Assay Free Radical Scavenging

Antibacterial Activity: Impact of Phenyl Ring Substitution on Potency Against Bacterial Strains

Antibacterial evaluation of the 2-methyl-quinazolinyl-chalcone series against multiple bacterial strains revealed that compound 2c (bearing a specific 4-substituted phenyl ring) exhibited higher potency than the reference standard [1]. The unsubstituted parent compound (CAS 147086-48-4) displayed measurable antibacterial activity that was exceeded by certain analogs, confirming that antibacterial efficacy within this chemotype is modulated by the electronic and lipophilic character of the chalcone phenyl substituent. This positions the unsubstituted compound as the critical baseline for assessing the contribution of individual substituents to antibacterial potency. Without this reference, the incremental benefit of structural modifications cannot be reliably quantified.

Antibacterial Antimicrobial Quinazolinone-Chalcone

Synthetic Accessibility: Established Two-Step Route via Benzoxazinone Intermediate Enables Reproducible Procurement

The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, including the target compound, proceeds through a well-characterized two-step sequence: (i) conventional formation of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid, followed by (ii) reaction with the appropriate amine (in this case, 4-aminophenyl styryl ketone) in choline chloride:urea deep eutectic solvent (DES) [1]. This methodology has been validated across multiple studies, including a green chemistry approach that furnishes desired products with confirmed purity via LC/MS, ¹H NMR, and ¹³C NMR [1]. In contrast to alternative synthetic routes that may rely on toxic solvents or multi-column purification, this two-step DES-mediated protocol offers a practical, scalable, and reproducible path to the target compound, reducing procurement risk for laboratories requiring defined chemical identity and purity.

Organic Synthesis Quinazolinone Green Chemistry

Antitumor Potential: Structural Differentiation from N-3 Alkyl/Aryl Quinazolinones in Cytotoxicity Profiling

In a broader evaluation of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives for antitumor activity, compound 1 (bearing a trifluoromethoxyphenyl group at N-3) demonstrated promising activity against the HuT-78 T-cell lymphoma line with an IC₅₀ of 51.4 ± 5.1 µM [1]. While the target compound (CAS 147086-48-4) bears a cinnamoylphenyl moiety at the same position, the differential cytotoxicity against HuT-78 cells is directly attributable to the nature of the N-3 substituent. The cinnamoylphenyl group introduces an α,β-unsaturated carbonyl system (Michael acceptor) not present in simpler N-3 alkyl or aryl analogs, suggesting a distinct mechanism of covalent protein targeting. This structural feature distinguishes the compound from other 2-methyl-quinazolin-4(3H)-ones lacking the chalcone pharmacophore, making it a mechanistically unique probe for antitumor target identification studies.

Anticancer Cytotoxicity Quinazolinone

Recommended Research and Industrial Application Scenarios for 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one (CAS 147086-48-4)


SAR Reference Standard for Quinazolinyl-Chalcone Antioxidant Optimization Programs

This compound (CAS 147086-48-4) is the unsubstituted parent scaffold against which all 4-substituted phenylacryloyl analogs are compared in antioxidant screening cascades. As demonstrated by Khalifa et al. [1], incremental DPPH scavenging gains observed for analogs like compound 2d (4-OCH₃) can only be meaningfully interpreted when benchmarked against the unsubstituted parent. Procurement of this compound as a defined reference standard enables reproducible, quantitative SAR studies for antioxidant lead optimization.

Antibacterial Pharmacophore Baseline for Chalcone-Modified Quinazolinones

The antibacterial activity ranking established in the quinazolinyl-chalcone series identifies the unsubstituted compound as the essential baseline control [1]. Researchers investigating antibacterial SAR within this chemotype require this compound to calibrate potency gains conferred by specific substituents. Its use as an internal reference in susceptibility assays ensures that observed activity enhancements are correctly attributed to structural modifications rather than assay variability.

Covalent Probe Development Starting Point for Antitumor Target Engagement Studies

The α,β-unsaturated carbonyl system embedded in the cinnamoylphenyl moiety of this compound distinguishes it from non-chalcone quinazolinones and positions it as a candidate for covalent inhibitor development [1]. Medicinal chemistry teams exploring irreversible protein modification via Michael addition can utilize this compound as a minimalist scaffold for introducing additional electrophilic or targeting substituents, with the unsubstituted parent serving as the initial selectivity profiling control [2].

Green Chemistry Synthesis Demonstration Compound for Educational and Process Development Settings

The validated two-step DES-mediated synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones [1] makes this compound an instructive case study for green chemistry pedagogy and process development. Its reproducible preparation from anthranilic acid via the benzoxazinone intermediate in choline chloride:urea DES provides a practical demonstration of sustainable heterocyclic synthesis, applicable to academic teaching laboratories and industrial process optimization teams seeking to reduce solvent waste.

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